molecular formula C23H28F2O7 B13839912 Fluocinolone Acetonide Impurity

Fluocinolone Acetonide Impurity

Katalognummer: B13839912
Molekulargewicht: 454.5 g/mol
InChI-Schlüssel: UFBXNEAKEMBKBR-MASFLUIBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fluocinolone acetonide is a synthetic corticosteroid used primarily in dermatology to treat skin conditions such as eczema, psoriasis, and dermatitis. It works by reducing inflammation, itching, and redness. during the production and storage of fluocinolone acetonide, various impurities can form. These impurities can affect the efficacy and safety of the drug. One such impurity is the fluocinolone acetonide impurity, which can arise from degradation or side reactions during synthesis .

Vorbereitungsmethoden

The preparation of fluocinolone acetonide impurity involves several synthetic routes and reaction conditions. The primary method involves the degradation of fluocinolone acetonide under specific conditions such as exposure to light, heat, or oxidative environments. Industrial production methods often involve the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify and quantify these impurities .

Analyse Chemischer Reaktionen

Fluocinolone acetonide impurity undergoes various chemical reactions, including:

    Oxidation: Exposure to light and oxygen can lead to the formation of hydroperoxide impurities.

    Reduction: Although less common, reduction reactions can occur under specific conditions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur, especially in the presence of nucleophiles, leading to the formation of substituted products.

The major products formed from these reactions include hydroperoxide derivatives and other oxidized forms of fluocinolone acetonide .

Wissenschaftliche Forschungsanwendungen

Fluocinolone acetonide impurity has several scientific research applications:

Wirkmechanismus

The mechanism of action of fluocinolone acetonide impurity involves its interaction with cellular components, leading to potential genotoxic effects. The impurity can cause oxidative damage to DNA, leading to mutations and other genetic alterations. The molecular targets include DNA and other cellular macromolecules, and the pathways involved are primarily oxidative stress pathways .

Vergleich Mit ähnlichen Verbindungen

Fluocinolone acetonide impurity can be compared with other corticosteroid impurities such as:

  • Betamethasone impurity
  • Hydrocortisone impurity
  • Triamcinolone impurity

These impurities share similar chemical properties but differ in their specific structures and the conditions under which they form. This compound is unique due to its specific formation pathways and the types of reactions it undergoes .

Eigenschaften

Molekularformel

C23H28F2O7

Molekulargewicht

454.5 g/mol

IUPAC-Name

[2-[(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11,16,17-trihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate

InChI

InChI=1S/C23H28F2O7/c1-11(26)32-10-19(30)23(31)17(28)8-13-14-7-16(24)15-6-12(27)4-5-20(15,2)22(14,25)18(29)9-21(13,23)3/h4-6,13-14,16-18,28-29,31H,7-10H2,1-3H3/t13-,14-,16-,17+,18-,20-,21-,22-,23-/m0/s1

InChI-Schlüssel

UFBXNEAKEMBKBR-MASFLUIBSA-N

Isomerische SMILES

CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)O)O

Kanonische SMILES

CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.